2-(Pentafluoropropanoyl)cyclohexanone
Overview
Description
2-(Pentafluoropropanoyl)cyclohexanone is a chemical compound with the molecular formula C9H9F5O2 and a molar mass of 244.16 g/mol It is characterized by the presence of a cyclohexanone ring substituted with a pentafluoropropanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pentafluoropropanoyl)cyclohexanone typically involves the acylation of cyclohexanone with pentafluoropropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Cyclohexanone+Pentafluoropropanoyl chlorideAlCl3this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent extraction and distillation techniques are employed to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Pentafluoropropanoyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms in the pentafluoropropanoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexanone derivatives.
Scientific Research Applications
2-(Pentafluoropropanoyl)cyclohexanone is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Studies: The compound is investigated for its potential use in drug development and medicinal chemistry.
Material Science: It is used in the development of novel materials with unique properties.
Biological Research: The compound’s interactions with biological molecules are studied to understand its potential biological activity.
Mechanism of Action
The mechanism of action of 2-(Pentafluoropropanoyl)cyclohexanone involves its interaction with specific molecular targets. The pentafluoropropanoyl group can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The cyclohexanone ring provides structural stability and influences the compound’s overall conformation. Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways involved .
Comparison with Similar Compounds
Cyclohexanone: A simpler analog without the pentafluoropropanoyl group.
2-(Trifluoromethyl)cyclohexanone: A similar compound with a trifluoromethyl group instead of a pentafluoropropanoyl group.
Uniqueness: 2-(Pentafluoropropanoyl)cyclohexanone is unique due to the presence of the highly electronegative pentafluoropropanoyl group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound for specialized applications in research and industry .
Properties
IUPAC Name |
2-(2,2,3,3,3-pentafluoropropanoyl)cyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F5O2/c10-8(11,9(12,13)14)7(16)5-3-1-2-4-6(5)15/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRFDYLUCRXGSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C(=O)C(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30574704 | |
Record name | 2-(2,2,3,3,3-Pentafluoropropanoyl)cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30574704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2145-82-6 | |
Record name | 2-(2,2,3,3,3-Pentafluoropropanoyl)cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30574704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.